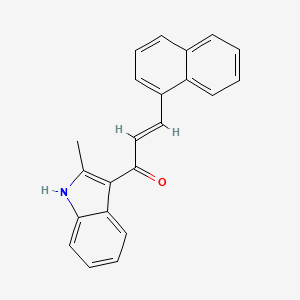
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one, also known as MI-Naph, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MI-Naph belongs to the family of indole-based compounds and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one has several advantages for lab experiments. This compound is a synthetic compound, which allows for easy and reproducible synthesis. This compound is also stable under various conditions, which allows for long-term storage and handling. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Therefore, more studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
For 1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one research include:
1. Determining the pharmacokinetics and toxicity of this compound in vivo.
2. Investigating the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative disorders.
3. Developing this compound derivatives with improved potency and selectivity.
4. Investigating the mechanism of action of this compound in more detail.
5. Conducting clinical trials to determine the safety and efficacy of this compound in humans.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects and has great potential for therapeutic applications in various diseases. Further studies are needed to determine the safety and efficacy of this compound in vivo and to develop this compound derivatives with improved potency and selectivity.
Synthesemethoden
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one can be synthesized by a simple one-pot reaction between 2-methylindole-3-carboxaldehyde and 1-naphthylacetonitrile in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
(E)-1-(2-methyl-1H-indol-3-yl)-3-naphthalen-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-15-22(19-11-4-5-12-20(19)23-15)21(24)14-13-17-9-6-8-16-7-2-3-10-18(16)17/h2-14,23H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCUCWRUVIPMHN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5346774.png)
![methyl 5-ethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5346782.png)

![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)
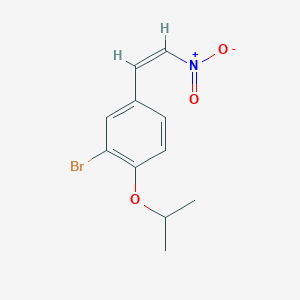
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5346798.png)
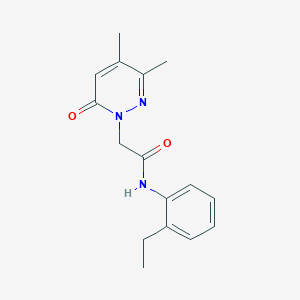
![7-(3-chlorophenyl)-4-[(diethylamino)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5346812.png)
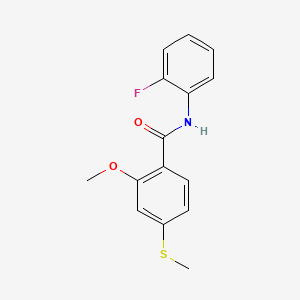
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5346838.png)
![4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5346842.png)
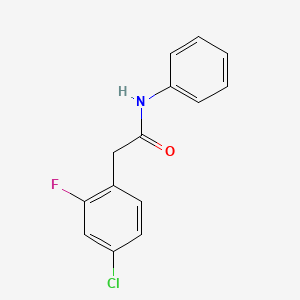
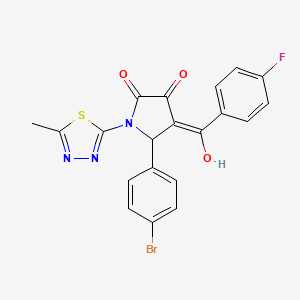
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)